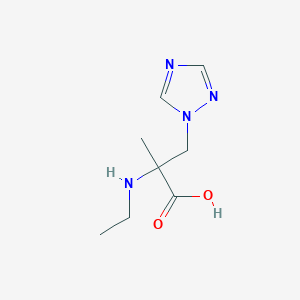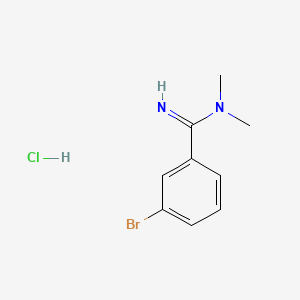
3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride is a chemical compound with the molecular formula C9H12BrN3·HCl It is a derivative of benzene, featuring a bromine atom and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride typically involves the bromination of N,N-dimethylbenzene-1-carboximidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Wissenschaftliche Forschungsanwendungen
3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. The bromine atom and carboximidamide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.
N-Methyl-3-bromobenzylamine: Contains a bromine atom and a methylamine group but differs in the position and nature of functional groups
Uniqueness
3-bromo-N,N-dimethylbenzene-1-carboximidamidehydrochloride is unique due to the presence of both a bromine atom and a carboximidamide group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H12BrClN2 |
|---|---|
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
3-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-4-3-5-8(10)6-7;/h3-6,11H,1-2H3;1H |
InChI-Schlüssel |
OEHZGYAJJFOBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC(=CC=C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
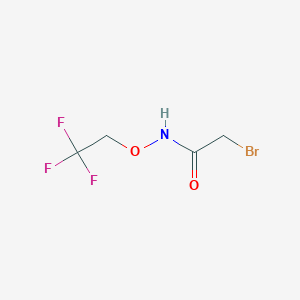
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
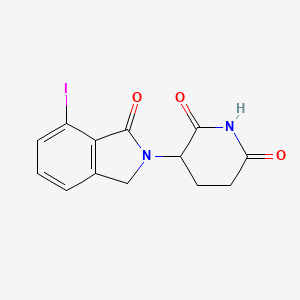
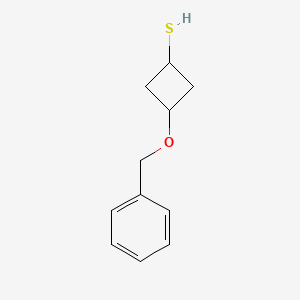
![tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate](/img/structure/B13488696.png)
